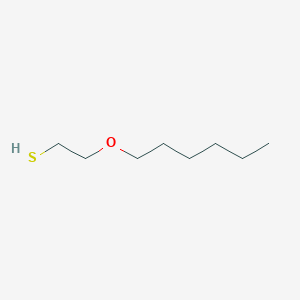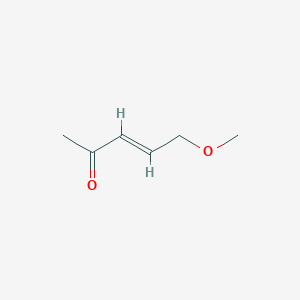![molecular formula C17H16ClNO2 B13544702 (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound with a molecular formula of C17H15NO2·HCl This compound is notable for its structural complexity, featuring an amino acid backbone with a phenylethynyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and phenylacetylene.
Sonogashira Coupling: The first key step is a Sonogashira coupling reaction between 4-bromoacetophenone and phenylacetylene to form 4-(2-phenylethynyl)acetophenone.
Reduction: The carbonyl group of 4-(2-phenylethynyl)acetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to an amine through a reductive amination process, typically using ammonia or an amine source and a reducing agent.
Formation of Amino Acid: The resulting amine is then subjected to a Strecker synthesis to introduce the amino acid functionality, forming (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amino group or the phenylethynyl moiety, potentially forming amines or alkanes.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines or alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its structural features may impart unique properties to polymers or other industrial products.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone may facilitate binding to active sites or allosteric regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid
- (2R)-2-amino-3-[4-(2-butyl)phenyl]propanoic acid
- (2R)-2-amino-3-[4-(2-ethyl)phenyl]propanoic acid
Uniqueness
Compared to these similar compounds, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride stands out due to the presence of the phenylethynyl group. This group introduces additional π-π interactions and electronic effects, which can enhance binding affinity and specificity for certain molecular targets. This structural feature may also impart unique reactivity and stability characteristics, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H16ClNO2 |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13;/h1-5,8-11,16H,12,18H2,(H,19,20);1H/t16-;/m1./s1 |
Clave InChI |
WNTCUIGTOFNSAX-PKLMIRHRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)


![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)


